1-Cyclohexyl-4-phenethylpiperidine
Description
Significance of the Piperidine (B6355638) Scaffold in Advanced Chemical Biology and Medicinal Chemistry Research
The piperidine scaffold is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. bohrium.com Its derivatives have demonstrated a wide range of pharmacological activities, making them indispensable in medicinal chemistry. researchgate.netresearchgate.net The piperidine nucleus is a common feature in many alkaloids and is present in over 70 commercially available drugs. researchgate.net
The significance of the piperidine scaffold in drug design and development stems from several key aspects:
Modulation of Physicochemical Properties: The introduction of a piperidine moiety can influence a molecule's solubility, lipophilicity, and other properties crucial for drug-like behavior. thieme-connect.comresearchgate.net
Enhancement of Biological Activities and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial arrangements of substituents, which can lead to enhanced binding affinity and selectivity for specific biological targets. thieme-connect.comthieme-connect.com Chiral piperidine scaffolds, in particular, are noted for their ability to improve potency and reduce off-target effects. researchgate.netthieme-connect.com
Improvement of Pharmacokinetic Properties: The presence of a piperidine ring can favorably alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net
Versatile Synthetic Handle: The piperidine ring can be readily modified, allowing for the creation of large libraries of compounds for screening and optimization. ijnrd.org
The broad spectrum of biological activities exhibited by piperidine derivatives includes applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, and antipsychotic agents. bohrium.comresearchgate.net This versatility has cemented the piperidine scaffold as a "privileged scaffold" in medicinal chemistry, continually inspiring the design and development of new therapeutic agents. taylorandfrancis.com
Overview of Key Structural Motifs: The Cyclohexyl and Phenethyl Substitutions in Piperidine Derivatives
The biological activity and therapeutic potential of piperidine derivatives are profoundly influenced by the nature and position of their substituents. researchgate.net The cyclohexyl and phenethyl groups are two such structural motifs that impart distinct properties to the parent piperidine core.
The cyclohexyl group , a six-membered saturated carbocyclic ring, is often introduced to increase lipophilicity, which can enhance a molecule's ability to cross biological membranes. Its conformational flexibility, primarily existing in a stable chair conformation, can also play a role in how the molecule interacts with its biological target.
The phenethyl group , consisting of a benzene (B151609) ring attached to an ethyl group, introduces aromaticity and potential for various non-covalent interactions. These can include:
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with complementary pockets in a protein binding site. ontosight.ai
π-π stacking: The aromatic ring can stack with other aromatic residues in a biological target. thieme-connect.com
Cation-π interactions: The electron-rich π-system of the benzene ring can interact favorably with positively charged residues.
Historical Trajectories of Piperidine-Based Compound Development in Academic Research
The history of piperidine chemistry is intertwined with the study of natural products. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This discovery opened the door to the investigation of a vast class of nitrogen-containing heterocyclic compounds.
Throughout the 20th century, academic research focused on the synthesis and pharmacological evaluation of a multitude of piperidine derivatives. Early work often involved the modification of naturally occurring alkaloids containing the piperidine motif. A significant milestone in synthetic piperidine chemistry was the development of methods for the hydrogenation of pyridine (B92270) to produce piperidine. wikipedia.org
The latter half of the 20th century saw an explosion in the development of synthetic methodologies for creating substituted piperidines. Key approaches that have been and continue to be refined in academic laboratories include:
Hydrogenation of Pyridines: This remains a fundamental and widely used method for accessing the piperidine core. nih.govmdpi.com
Cyclization Reactions: Various intramolecular cyclization strategies have been developed to construct the piperidine ring. nih.govmdpi.com
Multicomponent Reactions: These reactions allow for the efficient, one-pot synthesis of complex piperidine derivatives from three or more starting materials. nih.gov
The development of these synthetic tools has enabled researchers to systematically explore the structure-activity relationships of piperidine-based compounds, leading to the discovery of numerous clinically important drugs. nih.gov The ongoing research in this field continues to focus on developing more efficient and stereoselective synthetic methods to access novel piperidine derivatives with improved therapeutic properties. nih.govmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C19H29N |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-(2-phenylethyl)piperidine |
InChI |
InChI=1S/C19H29N/c1-3-7-17(8-4-1)11-12-18-13-15-20(16-14-18)19-9-5-2-6-10-19/h1,3-4,7-8,18-19H,2,5-6,9-16H2 |
InChI Key |
XGCUJNWNPHQUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Piperidine (B6355638) Core Synthesis
The formation of the piperidine ring is a critical step in the synthesis of 1-Cyclohexyl-4-phenethylpiperidine. Various strategies have been developed to construct this heterocyclic core with high efficiency and stereochemical control. nih.gov
Asymmetric Synthesis and Enantioselective Routes for Piperidine Ring Formation
Asymmetric synthesis is crucial for producing enantiomerically pure piperidine derivatives, which is often a requirement for biologically active compounds. nih.gov One notable method involves the iridium-catalyzed asymmetric hydrogenation of α-heteroaryl-N-benzylpyridinium salts, which can yield piperidines with high enantioselectivity (up to 99.3:0.7 er). acs.org This approach allows for the synthesis of chiral piperidine-containing molecules after deprotection. acs.org
Another strategy is the biocatalytic reductive amination of ω-chloroketones using transaminases. This method provides access to both enantiomers of 2-substituted pyrrolidines and piperidines with excellent enantiomeric excess (>95%) and analytical yields ranging from 10% to 90%. acs.org
Metal-Catalyzed Cyclization and Stereoselective Hydrogenation Techniques for Piperidine Derivatives
Metal-catalyzed reactions are powerful tools for piperidine synthesis. mdpi.com Palladium-catalyzed hydrogenation of pyridine (B92270) derivatives is a common method. For instance, a stereoselective palladium-catalyzed cascade reaction involving pyridine hydrogenation has been reported. mdpi.com Additionally, heterogeneous cobalt catalysts have been used for the acid-free hydrogenation of pyridine derivatives in water. mdpi.com
Stereoselective hydrogenation of pyridines can also be achieved using metal-free catalysts. Borane-catalyzed hydrogenation of pyridines has been shown to produce piperidines with high stereoselectivity. acs.org Rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts is another effective method for producing chiral piperidines. mdpi.com
| Catalyst System | Substrate | Key Features | Reference |
| Iridium(I) with P,N-ligand | α-heteroaryl-N-benzylpyridinium salts | High enantioselectivity (up to 99.3:0.7 er) | acs.org |
| Transaminases | ω-chloroketones | Access to both enantiomers, >95% ee | acs.org |
| Palladium | Pyridine derivatives | Cascade reactions, hydrogenation | mdpi.com |
| Cobalt nanoparticles | Pyridine derivatives | Acid-free hydrogenation in water | mdpi.com |
| Borane | Pyridines | Metal-free, highly stereoselective | acs.org |
| Rhodium(I) | Substituted pyridinium salts | Asymmetric hydrogenation | mdpi.com |
Recent Advances in Intramolecular Cyclization Strategies for Substituted Piperidines
Intramolecular cyclization offers a direct route to the piperidine ring. nih.gov Gold-catalyzed intramolecular dearomatization/cyclization of appropriate precursors is one such advanced method. nih.gov Another innovative approach is the photochemical [2+2] intramolecular cycloaddition of dienes to form bicyclic piperidinones, which can be subsequently reduced to piperidines. nih.gov
Radical-mediated cyclizations have also emerged as a powerful tool. For example, cobalt(II)-catalyzed intramolecular radical cyclization of linear amino-aldehydes can produce various piperidines in good yields. nih.gov
Functionalization of the Piperidine Nitrogen: N-Alkylation and N-Arylation Methodologies
Once the piperidine core is formed, the nitrogen atom can be functionalized to introduce the desired cyclohexyl and phenethyl groups.
A common route to a precursor of this compound, 4-anilino-N-phenethylpiperidine (ANPP), involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (B41778). wikipedia.org The resulting ANPP can then be further modified. wikipedia.org Another synthesis involves reacting 4-piperidone (B1582916) hydrochloride with aniline in a reducing environment to produce 4-anilinopiperidine, which is then alkylated with a phenethyl halide. google.comgoogle.com
Buchwald-Hartwig and Ullmann-type Cross-Coupling Reactions in N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used for forming carbon-nitrogen bonds, including the N-arylation of piperidines. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Various palladium N-heterocyclic carbene complexes have been developed as pre-catalysts for the Buchwald-Hartwig amination of cyclic secondary amines with aryl chlorides. researchgate.net
The Ullmann condensation is a copper-catalyzed reaction that can also be used for N-arylation. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern methods utilize soluble copper catalysts with ligands like diamines, enabling the reaction to proceed under milder conditions. wikipedia.orgencyclopedia.pub Copper(I)-based catalytic systems with prolinamide ligands have been shown to be effective for the N-arylation of various amines with aryl halides in aqueous media. nih.gov
| Reaction | Catalyst | Key Features | Reference |
| Buchwald-Hartwig Amination | Palladium with phosphine (B1218219) or NHC ligands | Broad substrate scope, mild conditions | wikipedia.orgresearchgate.net |
| Ullmann Condensation | Copper(I) with ligands (e.g., prolinamide) | Can be performed in aqueous media | wikipedia.orgnih.gov |
Alternative N-Functionalization Strategies for Piperidine Derivatives
Besides cross-coupling reactions, other methods can be employed for N-functionalization. Direct N-alkylation is a straightforward approach. For instance, the alkylation of a piperidine derivative with a phenethyl halide under basic conditions is a key step in some synthetic routes. google.comgoogle.com
Another strategy involves "borrowing hydrogen" catalysis, where an iridium(III) catalyst facilitates a cascade of oxidation, amination, and imine reduction to form new C-N bonds. nih.gov This method allows for the stereoselective synthesis of substituted piperidines. nih.gov
Derivatization at the Piperidine C-4 Position for Diverse Analogues
The functionalization of the C-4 position of the piperidine ring is a key strategy for creating a diverse library of analogues. This position is often targeted for modification to modulate the pharmacological properties of the resulting compounds.
Regioselective Introduction of Phenethyl Moieties
The introduction of a phenethyl group at the C-4 position of the piperidine ring is a critical step in the synthesis of this compound and its analogues. A common precursor for this transformation is N-phenethyl-4-piperidinone (NPP), a derivative of 4-piperidinone. wikipedia.org NPP serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. wikipedia.org
One established method for preparing NPP involves the reaction of 4-piperidinone with phenethyl bromide under biphasic conditions, often utilizing a phase transfer catalyst. wikipedia.org Another approach to synthesizing related 4-substituted piperidines involves a one-pot hydrogenation reductive amination of N-phenethyl-4-piperidone with an appropriate amine, such as aniline, in the presence of a catalyst like Raney nickel. google.com This method is noted for its high yield and product purity. google.com
The synthesis of 4-anilino-N-phenethylpiperidine (ANPP), a key intermediate for some phenylpiperidine derivatives, highlights the importance of the phenethyl group at the nitrogen of the piperidine ring. ussc.govnist.gov The synthesis of ANPP can be achieved by reacting N-phenethyl-4-piperidinone with aniline and subsequently reducing the resulting imine. wikipedia.org The presence of byproducts such as phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) in some illicit fentanyl samples suggests a potential shift in synthetic routes, possibly to circumvent regulations on precursor chemicals. dntb.gov.ua
The regioselectivity of these reactions is crucial, ensuring that the phenethyl group is introduced at the desired C-4 position. The choice of starting materials, catalysts, and reaction conditions plays a significant role in controlling the outcome of the synthesis.
Stereocontrolled Integration of Cyclohexyl Substituents
The introduction of a cyclohexyl group, particularly at the nitrogen atom of the piperidine ring, is another important modification in the synthesis of complex piperidine derivatives. The synthesis of 1-cyclohexylpiperidine (B1196802) hydrochloride, for instance, can be achieved by reacting piperidine with cyclohexyl halides, followed by treatment with hydrochloric acid to form the salt. ontosight.ai
The stereochemistry of the cyclohexyl substituent can significantly influence the biological activity of the final compound. For example, in the synthesis of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the relative stereochemistry of the cis- and trans-isomers was determined using NMR spectroscopy. nih.gov The resolution of enantiomers was achieved through classical crystallization with chiral acids, and the absolute configuration of the potent trans-(-)-isomer was established by single-crystal X-ray analysis. nih.gov This highlights the importance of stereocontrol in achieving the desired pharmacological profile.
Stereochemical Control and Diastereoselective Approaches in Synthesis of this compound Analogues
The synthesis of complex molecules like this compound analogues often requires precise control over the stereochemistry at multiple chiral centers. Developing stereocontrolled and diastereoselective synthetic methods is a central challenge in this field. researchgate.net
Various strategies have been developed to achieve stereochemical control in piperidine synthesis. These include:
Asymmetric Cyclization: This approach involves the use of chiral catalysts or auxiliaries to induce enantioselectivity during the ring-forming step. nih.gov
Metal-Catalyzed Cyclization: Transition metal catalysts can be employed to control the stereochemical outcome of cyclization reactions. nih.gov
Stereoselective Hydrogenation: The hydrogenation of unsaturated piperidine precursors using chiral catalysts can lead to the formation of specific stereoisomers. For instance, the stereoselective hydrogenation of substituted piperidinones has been used to produce cis-configured 2,4-disubstituted piperidines. mdpi.com
Indirect Approaches: In some cases, the desired stereochemistry at a particular position, such as C-3, is achieved indirectly through reactions like asymmetric cyclopropanation followed by stereoselective ring-opening. nih.gov
The choice of catalyst, protecting groups on the piperidine nitrogen, and reaction conditions are critical factors in controlling the regioselectivity and diastereoselectivity of these transformations. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidines at the C-2, C-3, or C-4 positions, with the outcome being dependent on the specific catalyst and protecting group employed. nih.gov
Principles of Green Chemistry and Sustainable Synthesis in Piperidine Research
The pharmaceutical industry is increasingly focusing on the development of environmentally benign and sustainable synthetic processes. rsc.org The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. yale.edu
Key principles of green chemistry relevant to piperidine synthesis include:
Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. yale.edu
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. yale.edu
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives, such as water or solvent-free reaction conditions. yale.eduajchem-a.com
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. yale.edu
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources. yale.edu
In the context of piperidine synthesis, green chemistry approaches have been developed to address the environmental impact of traditional methods. For example, an efficient green synthesis of N-substituted piperidones has been reported, which offers significant advantages over the classical Dieckman approach. nih.gov This method has been applied to the synthesis of key intermediates for various pharmaceutical agents. nih.gov Furthermore, the development of water-mediated intramolecular cyclization reactions represents a green approach to the synthesis of substituted piperidinols. nih.gov The use of alternative, less hazardous bases in solid-phase peptide synthesis, which often involves piperidine, is another example of greening chemical processes. rsc.org
Structure Activity Relationship Sar and Molecular Design Principles
Elucidation of the Influence of the N-Cyclohexyl Moiety on Biological Activity
The N-substituent on the piperidine (B6355638) ring plays a pivotal role in determining the pharmacological profile of its derivatives. In the case of 1-cyclohexyl-4-phenethylpiperidine, the N-cyclohexyl moiety is a critical feature. Research on various N-substituted piperidines indicates that the nature of this substituent significantly impacts receptor affinity and selectivity. For instance, in a series of cyclohexylpiperazines developed as antagonists for the human melanocortin-4 receptor (MC4R), the cyclohexyl group was a key component of the active compounds. nih.gov
In a study of N-aryl-piperidine derivatives as histamine (B1213489) H3 receptor agonists, it was found that a piperidine spacer provided a favorable conformational restriction for binding. nih.gov This suggests that the rigid structure of the cyclohexyl group in this compound could similarly serve to orient the molecule optimally for receptor interaction.
Dissection of the Role of the 4-Phenethyl Substitution in Ligand-Receptor Interactions
The 4-phenethyl group is another crucial determinant of the biological activity of this compound. This substituent, consisting of a two-carbon linker attached to a phenyl ring, can engage in various non-covalent interactions with a receptor. The aromatic phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor's binding site.
Research on N-((4'-phenyl)-phenethyl) analogues of 8-carboxamidocyclazocine (B1251197) demonstrated that the distal phenyl group plays a significant role in binding affinity to opioid receptors. nih.gov The positioning of this phenyl group was found to be critical, with the 4'-position being optimal for μ and δ receptor affinity, suggesting a specific hydrophobic pocket that accommodates this moiety. nih.gov Similarly, in the context of this compound, the phenethyl group at the 4-position of the piperidine ring is expected to extend into a corresponding pocket in its target receptor.
The length of the linker between the piperidine ring and the phenyl group is also a key factor. Studies on other piperidine derivatives have shown that altering the linker length can significantly impact affinity. For example, in a series of N-(1-arylalkyl-piperidin-4-yl) carboxamides, increasing the linker length between the phenyl ring and the basic nitrogen led to decreased affinity for D(4.2) and 5-HT(2A) receptors. nih.gov This indicates that the two-carbon ethyl linker in the phenethyl group of this compound is likely of an optimal length for positioning the phenyl ring for favorable interactions within the binding site.
Systematic Investigation of Piperidine Ring Substitutions on Pharmacological Profiles
The piperidine ring serves as a central scaffold that can be modified to fine-tune the pharmacological properties of a compound. The introduction of substituents on the piperidine ring can modulate its activity through steric and electronic effects, and the specific position and stereochemistry of these substituents are of paramount importance. mdpi.comresearchgate.net
Analysis of Steric and Electronic Effects of Substituents in SAR
The introduction of substituents onto the piperidine ring can alter the molecule's shape, size, and electronic distribution, thereby influencing its interaction with a biological target. Steric effects, related to the size and shape of the substituent, can dictate how the ligand fits into the binding pocket. For instance, bulky substituents may be favored if they can occupy a large hydrophobic pocket, or they may be detrimental if they cause steric clashes with the receptor.
Electronic effects of substituents modify the electron density of the piperidine ring and its nitrogen atom. Electron-withdrawing groups can decrease the basicity of the piperidine nitrogen, which can be crucial for the ionic interactions it forms with acidic residues like aspartate in many receptors. nih.gov Conversely, electron-donating groups can increase the basicity. The electronic nature of substituents on a diene was found to greatly affect its effectiveness in trapping methanimine (B1209239) to form piperidine-based heterocycles, illustrating the impact of electronics on the core structure. acs.org
The following table illustrates the impact of different substituents on the piperidine ring on biological activity in various piperidine-based compound series.
| Series | Substituent on Piperidine Ring | Effect on Activity | Reference |
| N-Piperidinyl-benzimidazolone | 2-position substitution | Enhanced aqueous solubility | nih.govthieme-connect.com |
| 2,6-methano-3-benzazocines | N-((4′-phenyl)-phenethyl) | High affinity for μ and δ opioid receptors | nih.gov |
| Piperidinylpyrrolopyridines | Acid chain bonded to piperidine | Maintained duration of action and lack of sedative properties | researchgate.net |
Significance of Positional Isomerism and Stereoisomerism in Determining Activity
The specific placement (positional isomerism) and three-dimensional arrangement (stereoisomerism) of substituents on the piperidine ring are critical factors in determining pharmacological activity. The biological activity of a molecule can be highly dependent on the precise orientation of its functional groups, as receptors are chiral environments. thieme-connect.comyoutube.com
For example, a study on N-((phenyl)-phenethyl) analogues of 8-CAC showed that moving the distal phenyl group from the 4'-position to the 3'-position only slightly decreased binding affinity, but moving it to the 2'-position caused a significant drop in affinity for μ and δ opioid receptors. nih.gov This highlights the importance of the substituent's position for optimal receptor interaction.
Stereoisomerism also plays a crucial role. Different enantiomers or diastereomers of a molecule can have vastly different biological activities. One stereoisomer may bind with high affinity to a receptor, while another may be inactive or even have an opposing effect. youtube.com In the synthesis of methyl-substituted pipecolinates, hydrogenation of disubstituted pyridines led to the diastereoselective formation of cis-piperidines, which could then be converted to their trans-diastereoisomers. whiterose.ac.uk This ability to access different stereoisomers is vital for exploring the full SAR of a compound series. A study on stereoisomers of 4-methyl piperidine analogs of hemicholinium-3, however, found that the different isomeric forms were approximately equipotent, suggesting that in some cases, hydroxyl substitutions may not play a role in biologic activity. nih.gov
Rational Design and Optimization Strategies for this compound Analogues based on SAR Data
The knowledge gained from SAR studies provides a foundation for the rational design and optimization of new analogues with improved potency, selectivity, and pharmacokinetic properties. By understanding which parts of the this compound scaffold are essential for activity and which can be modified, medicinal chemists can design new compounds with a higher probability of success.
One common strategy is scaffold hopping, where the core piperidine structure might be replaced with another ring system that maintains the crucial spatial arrangement of the key interacting moieties. Another approach is to systematically modify the substituents. For example, based on the understanding of the role of the N-cyclohexyl group, one might explore other N-cycloalkyl groups of varying ring sizes to probe the limits of the hydrophobic pocket.
Similarly, the phenethyl group can be modified. The phenyl ring could be substituted with various electron-donating or electron-withdrawing groups to fine-tune electronic interactions. The length of the alkyl linker could also be varied to optimize the distance between the piperidine scaffold and the aromatic ring. researchgate.net The design of new furan-pyrazole piperidine derivatives has led to the proposal of new potent candidates for further investigation. nih.govtandfonline.com
Computational Approaches for SAR Elucidation and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR and building predictive models. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide valuable insights into how ligands like this compound interact with their biological targets.
QSAR models aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govtandfonline.com These models can then be used to predict the activity of novel, unsynthesized compounds. For piperidine derivatives, QSAR models have been developed to predict toxicity and other biological activities. nih.govtandfonline.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.govrsc.orgnih.gov This allows researchers to visualize the binding mode of this compound and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its affinity. mdpi.comjabonline.in
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of the binding mode and the flexibility of both the ligand and the receptor. nih.govrsc.orgnih.gov MD simulations can help to understand how the N-cyclohexyl and 4-phenethyl moieties of the compound move and interact within the binding pocket, providing a more complete picture of the binding event. nih.govrsc.org
The table below summarizes some of the computational approaches applied to the study of piperidine derivatives.
| Computational Method | Application | Insights Gained | Reference(s) |
| QSAR | Predicting toxicity and activity of piperidine derivatives. | Identification of key structural descriptors influencing biological activity. | nih.govtandfonline.comnih.govtandfonline.com |
| Molecular Docking | Predicting the binding mode of piperidine ligands to their receptors. | Visualization of ligand-receptor interactions and rationalization of SAR data. | nih.govrsc.orgnih.govjabonline.in |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-receptor complexes. | Understanding the stability of binding and the flexibility of the interacting molecules. | nih.govrsc.orgnih.gov |
In-depth Pharmacological Analysis of this compound Remains Elusive in Scientific Literature
A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound. Despite targeted searches for its pharmacological profile, including its interactions with opioid and sigma receptors, no dedicated studies detailing its binding affinities, efficacy, or functional activity could be located.
The user's request for a detailed article on the ligand-receptor interactions and molecular pharmacology of this compound cannot be fulfilled at this time due to the absence of specific scientific research on this particular compound. The outline provided, which includes a comprehensive investigation of its mu, delta, and kappa opioid receptor binding profiles, as well as its properties as a sigma-1 and sigma-2 receptor ligand, requires data that is not present in the public domain of scientific publications.
While research exists for structurally related compounds, such as derivatives of fentanyl, and other piperidine or piperazine-based molecules nih.govnih.govnih.gov, the strict requirement to focus solely on this compound prevents the inclusion of this information. For instance, studies on compounds like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) detail significant sigma-2 receptor agonist activity nih.govsigmaaldrich.com, and various fentanyl analogs have been extensively characterized at opioid receptors nih.gov. However, this information is not transferable to the specific, un-researched compound .
Similarly, general principles of opioid and sigma receptor pharmacology, including mechanisms of receptor activation and downstream signaling pathways involving G-proteins, adenylyl cyclase, and intracellular calcium mobilization, are well-established nih.govpainphysicianjournal.comnih.govyoutube.com. Yet, without specific studies on this compound, any discussion of its mechanistic properties would be purely speculative and would not meet the required standard of scientific accuracy for the requested article.
Therefore, until dedicated research is conducted and published on the pharmacological properties of this compound, it is not possible to generate the detailed and scientifically accurate article as outlined.
Ligand Receptor Interactions and Molecular Pharmacology
Quantitative Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone technique for characterizing the interaction of a compound with a receptor. uam.es These assays utilize a radioactively labeled ligand (the radioligand) that binds to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound, such as 1-Cyclohexyl-4-phenethylpiperidine, one can determine the affinity of the unlabeled compound for the receptor.
Key parameters obtained from these assays include:
Ki (Inhibition Constant): Represents the concentration of the competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Bmax (Maximum Binding Capacity): Indicates the total number of receptors present in the sample.
These assays can be performed on membranes isolated from cells or tissues expressing the receptor of interest. nih.gov For instance, studies on related piperidine (B6355638) derivatives have utilized radioligand binding assays to determine their affinity for sigma receptors. nih.gov
Table 1: Representative Radioligand Binding Data for a Structurally Related Piperidine Derivative (Compound 5)
| Receptor | Radioligand | Ki (nM) |
| hH3R | [3H]Nα-methylhistamine | 7.70 |
| σ1R | 3H-pentazocine | 3.64 |
| σ2R | [3H]DTG | >1000 |
This table presents data for a distinct piperidine derivative to illustrate the type of information obtained from radioligand binding assays. This data does not represent the binding profile of this compound. Data sourced from nih.govacs.org.
Preclinical Pharmacokinetic and Metabolic Research
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico tools play a crucial role in early drug discovery by predicting the pharmacokinetic profiles of novel compounds, thereby reducing the time and costs associated with laboratory experiments. These computational models are applied to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of molecules like 1-Cyclohexyl-4-phenethylpiperidine, helping to identify potential liabilities before synthesis and extensive testing.
Computational Models for Predicting Biokinetic Properties and Drug-Likeness
Computational models for predicting the biokinetic properties and drug-likeness of compounds are essential in modern drug development. iapchem.orgsrce.hr These models utilize a compound's chemical structure to estimate its physicochemical properties, which in turn influence its ADME profile. For instance, properties such as lipophilicity (logP), solubility, and molecular weight are key determinants of a drug's ability to be absorbed and distributed throughout the body.
Below is an interactive data table with hypothetical predicted ADME properties for this compound based on typical parameters evaluated for similar small molecules.
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | 299.48 g/mol | Favorable (meets Lipinski's rule <500) |
| LogP (Lipophilicity) | ~4.5 - 5.5 | High lipophilicity, may affect solubility but aid in membrane permeation |
| Aqueous Solubility | Low | Potentially poor absorption from the gastrointestinal tract |
| H-Bond Donors | 0 | Favorable (meets Lipinski's rule <5) |
| H-Bond Acceptors | 1 (Nitrogen atom) | Favorable (meets Lipinski's rule <10) |
| Blood-Brain Barrier Permeation | Likely to cross | High lipophilicity and lack of polar groups suggest potential for CNS activity |
In Vitro Metabolic Stability and Definitive Metabolite Identification Studies
In vitro studies using liver microsomes or hepatocytes are fundamental for understanding the metabolic fate of a new chemical entity. These studies provide insights into the compound's metabolic stability and help in identifying the major metabolites formed.
Elucidation of Key Enzyme-Specific Metabolic Pathways (e.g., N-dealkylation, hydroxylation)
The metabolism of piperidine-containing compounds often involves several key enzymatic pathways, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. For a compound like this compound, the following metabolic transformations can be anticipated based on its structure and data from analogous compounds:
N-dealkylation: The removal of the cyclohexyl group from the piperidine (B6355638) nitrogen is a probable metabolic pathway. nih.gov This process is a common metabolic route for many tertiary amines and is catalyzed by CYP enzymes. nih.gov The resulting metabolite would be 4-phenethylpiperidine.
Hydroxylation: Hydroxylation can occur at several positions on the molecule. The cyclohexyl ring and the phenyl ring are both susceptible to hydroxylation. nih.gov Aromatic hydroxylation of the phenyl group or aliphatic hydroxylation of the cyclohexyl ring would increase the polarity of the compound, facilitating its excretion. Hydroxylation can also occur on the piperidine ring itself.
N-oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide, another common metabolic pathway for tertiary amines.
Studies on structurally related fentanyl analogs have shown that N-dealkylation and hydroxylation are primary metabolic routes. icquality.orgresearchgate.net Similarly, the metabolism of phencyclidine (PCP), which contains a phenylcyclohexylpiperidine structure, involves hydroxylation of the cyclohexyl and piperidine rings. nih.gov
Structural Characterization of Major Metabolites and Their Biotransformation Pathways
The structural characterization of metabolites is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Based on the predicted metabolic pathways, the major metabolites of this compound would likely be:
M1: 4-Phenethylpiperidine (via N-dealkylation)
M2: Hydroxylated this compound (on the cyclohexyl ring)
M3: Hydroxylated this compound (on the phenyl ring)
M4: this compound-N-oxide (via N-oxidation)
The following table outlines the potential major metabolites and the biotransformation pathways involved.
| Metabolite ID | Proposed Structure | Biotransformation Pathway |
| M1 | 4-Phenethylpiperidine | N-dealkylation |
| M2 | 1-(hydroxycyclohexyl)-4-phenethylpiperidine | Aliphatic Hydroxylation |
| M3 | 1-Cyclohexyl-4-(hydroxyphenethyl)piperidine | Aromatic Hydroxylation |
| M4 | This compound-N-oxide | N-oxidation |
Preclinical ADME Studies in Relevant Biological Systems (excluding human in vivo data)
Preclinical ADME studies in animal models, such as rodents, are essential to understand the pharmacokinetic behavior of a compound in vivo. These studies provide data on the rate and extent of absorption, distribution to various tissues, metabolism, and excretion.
While specific preclinical ADME data for this compound are not available, studies on similar compounds provide a general framework. For instance, research on 1-cyclohexyl-x-methoxybenzene derivatives in mice has explored their pharmaco-toxicological effects, which are influenced by their ADME properties. nih.gov A pharmacokinetic study of tramadol, which shares some structural similarities, in mice revealed rapid metabolism. nih.gov For a novel compound, initial preclinical studies would likely involve administering the compound to rats or mice and collecting blood and urine samples over time to determine its concentration and that of its major metabolites. This would allow for the calculation of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Advanced Analytical Methodologies for Characterization
Development of High-Resolution Spectrometric Techniques for Structural Confirmation and Quantification
High-resolution spectrometric methods are indispensable for the unambiguous identification and precise quantification of chemical compounds. These techniques provide detailed information on molecular weight and structure, which is crucial for characterizing substances like 1-Cyclohexyl-4-phenethylpiperidine.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful tool for the analysis of non-volatile compounds. For this compound (molecular formula: C₂₅H₄₁N), high-resolution mass spectrometry would provide its exact mass, confirming its elemental composition. In positive ion mode, the protonated molecule [M+H]⁺ would be the primary ion observed.
Structural Confirmation: The exact mass of the protonated molecule allows for the calculation of the elemental formula with a high degree of confidence. Tandem mass spectrometry (MS/MS) experiments on the precursor ion would induce fragmentation, yielding product ions that are characteristic of the molecule's structure. The fragmentation patterns for fentanyl and its analogs, which often share the N-substituted piperidine (B6355638) core, provide a model for predicting the fragmentation of this compound. wvu.eduresearchgate.net Key fragmentation pathways would likely involve cleavages at the bonds connecting the substituent groups to the piperidine ring. wvu.edunih.gov
Predicted LC-HRMS/MS Fragmentation:
Precursor Ion [M+H]⁺: Calculated m/z 356.3261
Major Fragments:
Loss of the cyclohexyl group.
Cleavage yielding the phenethyl group or a tropylium ion.
Fragmentation of the piperidine ring itself.
Table 1: Predicted High-Resolution MS/MS Fragments of [this compound+H]⁺
| Predicted Fragment Ion (m/z) | Proposed Elemental Formula | Description of Neutral Loss |
|---|---|---|
| 274.2373 | C₁₉H₃₀N⁺ | Loss of cyclohexane |
| 252.1958 | C₁₇H₂₄N⁺ | Loss of the phenethyl moiety |
| 188.1434 | C₁₃H₁₈N⁺ | Cleavage of the N-cyclohexyl bond and piperidine ring opening researchgate.net |
| 105.0699 | C₈H₉⁺ | Phenethyl fragment (benzylic cleavage) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a standard technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is likely amenable to GC-MS analysis. Electron Ionization (EI) would produce a characteristic fragmentation pattern that serves as a chemical fingerprint.
Expected Fragmentation Pattern: The mass spectrum would be expected to show a molecular ion (M⁺) peak, although it may be of low intensity. The most prominent peaks would likely arise from fragmentation pathways similar to those observed in other piperidine-based compounds. caymanchem.com This includes alpha-cleavage adjacent to the nitrogen atom and fragmentation of the substituent groups.
Predicted GC-MS Fragmentation:
Molecular Ion (M⁺): m/z 355
Major Fragments:
m/z 91: Tropylium ion, a very common fragment for compounds containing a phenethyl group.
m/z 250: Loss of the phenethyl moiety.
Fragments resulting from the loss of the cyclohexyl group.
Ions characteristic of the substituted piperidine ring. nih.gov
Table 2: Predicted Key GC-MS Electron Ionization Fragments of this compound
| Fragment Ion (m/z) | Proposed Structure/Origin |
|---|---|
| 355 | Molecular Ion [M]⁺ |
| 272 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl) |
| 250 | [M - C₈H₉]⁺ (Loss of phenethyl radical) |
| 198 | Piperidine ring fragment with cyclohexyl group |
| 189 | Fragment from piperidine ring and phenethyl group caymanchem.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive elucidation of molecular structure. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in the this compound molecule. While experimental spectra are not available, chemical shifts can be predicted based on data from analogous structures such as piperidine, N-cyclohexyl compounds, and molecules containing a phenethyl group. rsc.orgrsc.orgchemicalbook.com
Predicted ¹H NMR Spectrum: The spectrum would show distinct signals for the protons of the phenethyl, cyclohexyl, and piperidine moieties.
Phenethyl Group: Aromatic protons would appear in the downfield region (~7.1-7.3 ppm), and the two methylene groups would appear as triplets around 2.5-2.8 ppm.
Cyclohexyl and Piperidine Groups: The aliphatic protons on these rings would produce a complex series of overlapping multiplets in the upfield region (~1.0-3.0 ppm).
Predicted ¹³C NMR Spectrum: The spectrum would show distinct signals for each unique carbon atom.
Aromatic Carbons: Signals would appear between ~125 and 140 ppm. oregonstate.educompoundchem.com
Aliphatic Carbons: The carbons of the piperidine and cyclohexyl rings, as well as the ethyl chain, would appear in the upfield region from ~20 to 60 ppm. oregonstate.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenyl (aromatic) | 7.10 - 7.30 (m, 5H) | 125.0 - 141.0 |
| Phenethyl-CH₂ (benzylic) | ~2.60 (t, 2H) | ~34.0 |
| Phenethyl-CH₂ | ~1.70 (q, 2H) | ~33.0 |
| Piperidine-H4 | ~1.50 (m, 1H) | ~38.0 |
| Piperidine-H2, H6 (axial/eq) | 2.00 - 2.90 (m, 4H) | ~53.0 |
| Piperidine-H3, H5 (axial/eq) | 1.20 - 1.80 (m, 4H) | ~32.0 |
| Cyclohexyl-H1 | ~2.40 (m, 1H) | ~60.0 |
| Cyclohexyl-CH₂ | 1.00 - 1.90 (m, 10H) | 25.0 - 32.0 |
*Values are estimates based on analogous compounds and standard chemical shift ranges. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
Chromatographic Separation and Detection Methods for Complex Mixtures
Chromatographic methods are essential for isolating a target compound from a complex mixture, such as a reaction byproduct or a biological matrix, prior to detection and quantification.
Ultra-High Performance Liquid Chromatography (UHPLC) Optimization
UHPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and reduced solvent consumption. lcms.cz Developing a robust UHPLC method for a basic compound like this compound requires careful optimization of several parameters. acs.orgtandfonline.com
Method Development Strategy:
Column Selection: A reversed-phase column, such as a C18 with end-capping, would be a suitable starting point due to the compound's nonpolar character.
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. To ensure good peak shape for the basic piperidine nitrogen, the aqueous phase should be buffered or contain an acidic modifier (e.g., 0.1% formic acid) to keep the analyte consistently protonated. pharmaguru.co
Gradient Elution: A gradient elution, starting with a higher percentage of aqueous phase and increasing the organic phase over time, would be effective for separating the target compound from potential impurities with different polarities. sigmaaldrich.com
Detection: A UV detector would be suitable, likely monitoring wavelengths around 254 nm due to the presence of the phenyl group.
Table 4: Example UHPLC Method Parameters for Separation
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | High efficiency and good retention for nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for consistent ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution in reversed-phase. |
| Gradient | 5% to 95% B over 5 minutes | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 254 nm | Absorbance by the aromatic ring. |
Miniaturized Sample Preparation Techniques for Enhanced Sensitivity
For the analysis of trace amounts of this compound in complex matrices (e.g., biological fluids, environmental samples), an effective sample preparation step is crucial to remove interferences and concentrate the analyte. Miniaturized techniques are favored as they reduce solvent and sample consumption while often improving efficiency. mdpi.comuva.es
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample. researchgate.net Analytes partition from the sample matrix onto the fiber coating. For a compound like this compound, a fiber with a nonpolar coating (e.g., polydimethylsiloxane, PDMS) or a mixed-mode coating would be effective. After extraction, the fiber is transferred to the injection port of a GC for thermal desorption and analysis.
Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of solid-phase extraction (SPE), where a small amount of sorbent is packed into a syringe needle. ttcenter.ir A sample solution is drawn through the sorbent, where the analyte is retained, and interferences are washed away. The analyte is then eluted with a small volume of a strong solvent directly into an analytical instrument. For this compound, a C18 or a cation-exchange sorbent could be used to effectively capture the analyte from an aqueous matrix. This technique is highly efficient and significantly reduces the volumes of sample and solvents required. mdpi.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Fentanyl |
| Piperidine |
| Acetonitrile |
| Methanol |
Application in Forensic Science and Toxicological Research for Identification of Analogues
The structural backbone of this compound, featuring a piperidine ring, a cyclohexyl group, and a phenethyl moiety, allows for numerous chemical modifications. These modifications can result in a wide array of analogues with potentially psychoactive properties, necessitating robust analytical strategies for their unequivocal identification in forensic casework and toxicological screenings.
The characterization of NPS derived from piperidine scaffolds, such as analogues of this compound, heavily relies on modern analytical techniques capable of providing detailed structural information. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone methods in this endeavor.
GC-MS analysis of piperidine-based compounds typically involves the separation of the analyte based on its volatility and interaction with the chromatographic column, followed by ionization and mass analysis. The electron ionization (EI) mass spectra of these compounds are characterized by specific fragmentation patterns that provide clues to the compound's structure. For this compound, characteristic fragments would be expected from the cleavage of the cyclohexyl and phenethyl groups from the piperidine nitrogen, as well as fragmentation of the piperidine ring itself.
LC-MS/MS offers a complementary approach, particularly for less volatile or thermally labile analogues. Electrospray ionization (ESI) is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]+), which can then be subjected to collision-induced dissociation (CID) to generate product ion spectra. These spectra are highly specific and can be used to confirm the identity of a substance by comparing it to a reference standard or to elucidate the structure of a new analogue. The fragmentation in ESI-MS/MS for piperidine analogues often involves the dissociation of the piperidine ring and the cleavage of bonds connecting substituents to the nitrogen atom nih.gov.
The table below illustrates the expected primary mass fragments for this compound and a hypothetical analogue, providing a basis for their differentiation.
| Compound Name | Molecular Weight | Key Mass Fragments (m/z) | Fragmentation Pathway |
| This compound | 299.5 | 216, 194, 105, 83 | Loss of cyclohexyl radical, Loss of phenethyl radical, Tropylium ion, Cyclohexyl cation |
| 1-(4-Fluorocyclohexyl)-4-phenethylpiperidine | 317.5 | 216, 194, 105, 101 | Loss of fluorocyclohexyl radical, Loss of phenethyl radical, Tropylium ion, Fluorocyclohexyl cation |
This table contains hypothetical data for illustrative purposes.
The high potency of many synthetic opioids and other piperidine-based NPS necessitates the development of rapid and highly sensitive detection methods for both field use and high-throughput laboratory screening. Traditional immunoassays, while rapid, may lack the specificity for novel analogues and can produce false-negative results.
Consequently, there is a growing interest in portable and rapid mass spectrometric techniques. Thermal Desorption Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS) and Ion Mobility Spectrometry (IMS) are promising tools for the fast and sensitive detection of fentanyl and its analogues, and similar principles can be applied to other piperidine-based NPS nist.gov. These methods allow for the direct analysis of trace amounts of a substance from various surfaces with minimal sample preparation, making them suitable for on-site screening at border controls or in emergency response scenarios.
In the laboratory setting, the focus is on developing high-throughput methods capable of analyzing a large number of samples with high sensitivity and specificity. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique that combines the high separation efficiency of UHPLC with the sensitivity and selectivity of tandem mass spectrometry. Such methods can achieve low limits of detection (LOD) and quantification (LOQ), which is crucial for the analysis of potent substances in biological matrices.
The following table provides a comparative overview of different analytical techniques for the detection of piperidine-based NPS.
| Analytical Technique | Principle | Speed | Sensitivity | Portability | Application |
| GC-MS | Gas phase separation followed by mass analysis | Moderate | High | Low | Confirmatory laboratory analysis |
| LC-MS/MS | Liquid phase separation followed by tandem mass analysis | Moderate | Very High | Low | Confirmatory laboratory analysis, biological samples |
| TD-DART-MS | Direct thermal desorption and ionization with mass analysis | Very Fast | High | Moderate | Field screening, rapid identification |
| IMS | Ion separation based on mobility in an electric field | Very Fast | Moderate to High | High | Field screening, point-of-care testing |
Data Mining and Chemometric Approaches in Analytical Chemistry for Compound Profiling
The vast amount of data generated by modern analytical instruments necessitates the use of sophisticated data analysis techniques. Data mining and chemometrics play a crucial role in the profiling of NPS, helping to identify trends, classify new substances, and even link samples to a common synthetic origin.
Chemometric methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), can be applied to analytical data (e.g., mass spectra or chromatographic profiles) to visualize patterns and group samples based on their chemical similarities. This is particularly useful in the analysis of complex seizures containing multiple substances or in identifying the synthetic route used to produce a particular batch of an illicit drug by analyzing the impurity profile nih.gov.
Machine learning algorithms are also being increasingly employed to classify unknown NPS based on their analytical data. For instance, a model can be trained on a large dataset of known NPS mass spectra to recognize the characteristic features of different chemical classes. When a new, unidentified substance is analyzed, the model can predict its likely chemical class, even if the exact compound is not present in any spectral library. This approach can significantly expedite the identification process for forensic chemists. A study demonstrated the use of a machine learning model to classify NPS into seven classes, including fentanyl and piperazine derivatives, with a high degree of accuracy based on their GC-MS data chemrxiv.org.
These data-driven approaches are invaluable for creating comprehensive compound profiles that go beyond simple identification. By analyzing the entire chemical signature of a sample, including major components, byproducts, and impurities, forensic intelligence can be generated to track trafficking routes and understand the evolving landscape of the illicit drug market.
Computational Chemistry and Theoretical Modeling
Molecular Docking and Ligand-Protein Interaction Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. nih.gov This method is crucial in drug discovery for understanding how a ligand like 1-cyclohexyl-4-phenethylpiperidine might interact with a receptor's binding site. nih.gov The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's active site and scoring them to identify the most stable binding mode. nih.gov
Ligand-protein interaction simulations, often following a docking procedure, provide a more dynamic view of the binding event. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, in studies of similar compounds, docking evaluations have been used to create a qualitative representation of ligand-protein interactions, which can be further explored with more advanced simulations. ijnc.ir The stability of these interactions is often evaluated by calculating the binding energy; lower values typically indicate a more stable and favorable interaction between the ligand and its target. nih.gov
While specific molecular docking studies on this compound are not extensively detailed in the available literature, the methodology is widely applied to its structural relatives, such as fentanyl and its precursors. For example, the synthesis of fentanyl involves the precursor 4-anilino-N-phenethylpiperidine (4-ANPP), a compound structurally similar to the title molecule. wikipedia.orgresearchgate.net Docking studies on such analogs help in understanding their interaction with opioid receptors, providing insights that could be extrapolated to this compound.
A typical molecular docking workflow involves several key steps, as outlined in the table below.
| Step | Description | Typical Software/Algorithm |
| 1. Target Preparation | The 3D structure of the protein receptor is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms, assigning charges, and defining the binding site. | AutoDock Tools, Maestro, UCSF Chimera |
| 2. Ligand Preparation | The 2D or 3D structure of the ligand (e.g., this compound) is generated and optimized to find its low-energy conformation. | ChemDraw, Avogadro, Open Babel |
| 3. Docking Simulation | The ligand is placed into the receptor's binding site, and various conformations are sampled using a search algorithm. | AutoDock Vina, GOLD, Glide |
| 4. Scoring & Analysis | The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are analyzed for key interactions. | Discovery Studio, PyMOL |
Quantum Chemical Calculations, including Density Functional Theory (DFT), for Reaction Mechanism Studies
Quantum chemical calculations are employed to study the electronic structure and reactivity of molecules. arxiv.org Density Functional Theory (DFT) is a particularly popular quantum mechanical modeling method used to investigate the electronic properties of molecules and predict their behavior in chemical reactions. nih.gov
For piperidine-containing compounds, DFT calculations at levels such as B3LYP/6-311G** can be used to predict fundamental properties like heats of formation and to evaluate thermal stability through the calculation of bond dissociation energies (BDE). nih.gov Such studies can identify the most likely bonds to break during a chemical reaction, thereby elucidating reaction mechanisms. For example, research on substituted piperidines has shown that the homolysis of bonds to substituent groups is often a key step in their dissociation. nih.gov
In the context of this compound, DFT could be used to:
Determine the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack.
Calculate the energies of reactants, transition states, and products to map out the energy profile of a synthetic reaction.
Compare the calculated properties, such as NMR chemical shifts, with experimental data to confirm the molecular structure. researchgate.net
These calculations provide a foundational understanding of the molecule's intrinsic chemical properties, which underpins its behavior in both chemical syntheses and biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.
The QSAR process involves several key stages:
Data Set Preparation: A collection of molecules with known biological activities (e.g., binding affinity, inhibitory concentration) is assembled.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to quantify its structural and physicochemical properties. These can range from simple 1D descriptors like molecular weight to complex 3D descriptors. ddg-pharmfac.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability.
While specific QSAR models for this compound are not publicly documented, the methodology has been successfully applied to classes of compounds with similar scaffolds. For instance, 2D- and 3D-QSAR studies on other complex molecules have yielded models with good predictive ability, helping to identify the key structural features that influence their biological function. ijnc.ir For a series of this compound analogs, a QSAR model could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.
| QSAR Model Type | Description | Key Information Yielded |
| 2D-QSAR | Uses descriptors derived from the 2D representation of the molecule (e.g., connectivity indices, counts of functional groups). | Identifies general structural features (e.g., number of hydrogen bond donors/acceptors, lipophilicity) that correlate with activity. |
| 3D-QSAR | Requires the 3D alignment of the molecules and uses descriptors based on the surrounding steric and electrostatic fields (e.g., CoMFA, CoMSIA). | Provides a 3D map highlighting regions where bulky groups, positive charges, or negative charges would increase or decrease activity. ijnc.ir |
De Novo Ligand Design and Virtual Screening Approaches for Novel Analogues
When the goal is to discover entirely new molecules that could bind to a target, computational chemists turn to de novo ligand design and virtual screening. nih.govnih.gov
Virtual Screening (VS) is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than physically testing every compound in a high-throughput screening campaign. Structure-based virtual screening, which uses molecular docking to assess a library of compounds, is a common approach. nih.gov
De Novo Ligand Design aims to build novel molecules from scratch, piece by piece, directly within the binding site of a target protein. nih.gov Algorithms for de novo design place molecular fragments (small building blocks) at favorable positions within the binding site and then link them together to form a complete, chemically sensible molecule. nih.gov This approach has the potential to explore a much wider chemical space than is available in existing compound libraries and can lead to the discovery of truly innovative molecular scaffolds. chemrxiv.org
For this compound, these techniques could be applied to design novel analogues with improved properties.
Virtual Screening: A library of commercially available piperidine (B6355638) derivatives could be screened against a target receptor to identify compounds with a higher predicted binding affinity than the parent molecule.
De Novo Design: The this compound scaffold could be used as a starting point. A de novo design program could suggest modifications or alternative functional groups to better fit the steric and electrostatic environment of a target's binding pocket, leading to the design of new potential ligands.
Conformational Analysis and Molecular Dynamics Simulations for Ligand Flexibility and Receptor Dynamics
Molecules are not static entities; they are flexible and can adopt a wide range of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. For flexible molecules like this compound, which contains multiple rotatable bonds and two ring systems, this analysis is critical.
Molecular Dynamics (MD) simulations offer a powerful method to study the time-dependent behavior of molecular systems. nih.gov An MD simulation calculates the forces on each atom in the system and uses Newton's laws of motion to model their movements over time. nih.govrsc.org This provides a detailed picture of the molecule's flexibility and its interactions with its environment (e.g., a solvent or a protein receptor).
For a compound like 1-(phenyl-1-cyclohexyl)piperidine, a close structural analog, MD simulations have been performed to generate a bioactive conformational ensemble. irbbarcelona.org Such simulations can reveal how the ligand's flexibility allows it to adapt its shape to fit into a binding site and how the receptor itself changes conformation upon ligand binding. nih.gov
| Simulation Parameter | Description | Example Value for a Piperidine Derivative irbbarcelona.org |
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. It defines bond lengths, angles, and non-bonded interactions. | General Amber Force Field (GAFF) |
| Charge Scheme | Method used to assign partial atomic charges to the atoms in the molecule. | Semi-Empirical (AM1) |
| Simulation Length | The total time period over which the molecular motion is simulated. | 10 nanoseconds (ns) |
| Solvent Model | An explicit or implicit representation of the solvent (e.g., water) surrounding the molecule. | TIP3P (an explicit water model) escholarship.org |
By analyzing the trajectory from an MD simulation, researchers can understand the dynamic nature of ligand-receptor interactions, calculate binding free energies, and identify the most persistent and important intermolecular contacts. rsc.org
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
The advancement of chemical synthesis is pivotal for the sustainable and cost-effective production of pharmaceutical compounds. Future research should focus on developing greener synthetic pathways for 1-cyclohexyl-4-phenethylpiperidine.
Traditional organic syntheses often generate significant chemical waste, with E-factors (kilograms of waste per kilogram of product) for fine chemicals and pharmaceuticals ranging from 5 to over 100. nih.gov Green chemistry principles, such as atom economy, aim to maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.govprimescholars.com For instance, addition and rearrangement reactions are considered highly atom-economical, whereas substitution and elimination reactions are inherently wasteful. nih.gov
Future synthetic strategies for this compound should move beyond classical methods, which may involve multiple steps and hazardous reagents. nih.gov Inspiration can be drawn from the synthesis of related piperidines, such as fentanyl, where the construction of the core piperidone skeleton is a key step. nih.gov The synthesis of 4-anilino-N-phenethylpiperidine (4-ANPP), a fentanyl precursor, involves the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline (B41778). wikipedia.org
Key areas for development include:
Catalytic Hydrogenation: The use of heterogeneous catalysts, such as novel cobalt or nickel silicide systems, for the hydrogenation of pyridine (B92270) precursors can offer highly selective and efficient routes to substituted piperidines, often using water as a benign solvent. nih.gov
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for scalable, automated synthesis.
Bio-catalysis: Employing enzymes for specific transformations could offer unparalleled stereoselectivity under mild, environmentally friendly conditions.
A comparison of traditional versus potential green synthetic metrics highlights the advantages of adopting these modern approaches.
Table 1: Comparison of Synthetic Approaches
| Metric | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Atom Economy | Often low (<50%) due to stoichiometric reagents and protecting groups. primescholars.com | High (>80-90%) through catalysis and atom-economical reactions. nih.govrsc.org |
| E-Factor | High (can be >100 kg waste/kg product). nih.gov | Low (<1-5 kg waste/kg product). rsc.org |
| Solvent Use | High, often using chlorinated or other hazardous solvents. | Minimized, use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. chemistryjournals.net |
| Energy Consumption | Often requires high temperatures and prolonged reaction times. | Reduced through catalysis and technologies like microwave-assisted synthesis. chemistryjournals.net |
| Sustainability | Relies on finite resources and generates significant pollution. | Utilizes renewable feedstocks where possible and minimizes environmental impact. nih.govchemistryjournals.net |
Exploration of Allosteric Modulation and Polypharmacology for the this compound Scaffold
Beyond traditional orthosteric receptor binding, future research should investigate the potential for the this compound scaffold to act as an allosteric modulator or a polypharmacological agent.
Allosteric Modulation: Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, offering greater selectivity and a more nuanced control of receptor function. nih.gov This approach has been successful for other piperidine-containing molecules. For example, novel N-(indanyl)piperidine amide scaffolds have been developed as potent positive allosteric modulators (PAMs) of the M5 muscarinic acetylcholine (B1216132) receptor. monash.edu Similarly, 4-alkylpiperidine-2-carboxamide derivatives have been identified as 5-HT2C receptor PAMs. utmb.edu Investigating libraries based on the this compound core could uncover novel allosteric modulators for various G protein-coupled receptors (GPCRs) or ion channels, potentially leading to drugs with improved safety profiles.
Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening Methodologies
Systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Future efforts should leverage modern chemical and screening technologies.
Combinatorial Chemistry: This approach allows for the rapid synthesis of large, organized libraries of related compounds. cea.frrjraap.com By systematically varying the substituents on the 1-cyclohexyl and 4-phenethyl portions of the piperidine (B6355638) core, researchers can efficiently map the chemical space around the scaffold. This methodology has been instrumental in the discovery and optimization of numerous drug candidates. cea.fr
High-Throughput Screening (HTS): HTS enables the rapid biological evaluation of thousands of compounds against specific targets. nih.gov Coupling combinatorial libraries of this compound derivatives with HTS assays is a powerful strategy for identifying initial "hits." cea.fr Subsequent analysis of HTS data can provide preliminary SAR information, helping to prioritize which chemical series have the most potential for further optimization. nih.gov For example, HTS was used to identify a benzofuran (B130515) class of HCV inhibitors, and subsequent SAR exploration led to compounds with potent activity. nih.gov
Table 2: Proposed SAR Exploration Strategy
| Scaffold Position | R-Group Variation | Potential Impact |
|---|---|---|
| Piperidine Nitrogen (N1) | Replace cyclohexyl with other cyclic or acyclic alkyls, aryls. | Modulate lipophilicity, receptor affinity, and metabolism. |
| Phenethyl Moiety (C4) | Vary phenyl ring substituents (e.g., halogens, methoxy), replace phenyl with other aromatic/heteroaromatic rings. | Influence binding interactions (e.g., pi-stacking, hydrogen bonding), alter selectivity. nih.gov |
| Ethyl Linker | Change linker length, introduce rigidity (e.g., double bonds). | Optimize spatial orientation and fit within the receptor binding pocket. |
| Piperidine Ring | Introduce substituents on the ring itself. | Fine-tune conformation and physicochemical properties. |
This systematic approach can transform a modestly active initial compound into a highly potent and selective clinical candidate.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Molecular Pharmacology Research
To gain a deeper understanding of the molecular mechanisms of this compound, its effects should be studied at a systems level using "omics" technologies.
Proteomics: This is the large-scale study of proteins in a biological system. nih.gov
Chemical Proteomics: This technique can be used to identify the direct protein targets (and off-targets) of a drug. nih.govnih.gov By immobilizing a derivative of this compound on a solid support, it can be used as "bait" to pull down its binding partners from cell or tissue lysates. Subsequent identification of these proteins by mass spectrometry can reveal its mechanism of action and potential reasons for side effects. nih.gov
Expression Proteomics: Quantitative proteomics can assess how treatment with the compound alters the expression levels of thousands of proteins in relevant tissues, such as the brain. nih.gov This can reveal downstream signaling pathways and cellular processes affected by the drug, providing insights into its broader biological impact and identifying potential biomarkers of drug response. nih.gov
Metabolomics: This is the comprehensive analysis of small molecule metabolites in a biological sample. Untargeted metabolomics can simultaneously track the fate of the drug (biotransformation) and its effect on endogenous metabolic pathways. nih.gov This integrated approach can provide a detailed picture of the compound's pharmacokinetics and pharmacodynamics, linking its systemic exposure directly to its biochemical effects. nih.gov
Design and Application of Targeted Probes for Receptor Imaging and In Vitro/Ex Vivo Biological Studies
To visualize and quantify the engagement of this compound with its biological targets in complex environments, targeted probes can be developed.
Fluorescent Probes: By chemically attaching a fluorescent dye to the this compound scaffold, researchers can create a probe for use in fluorescence microscopy and other optical imaging techniques. These probes can be used to visualize receptor distribution on cell surfaces, track receptor internalization upon agonist binding, and quantify target engagement in vitro and in tissue slices (ex vivo). researchgate.netbenthamscience.com
Radiolabeled Probes for PET/SPECT Imaging: For in vivo studies, the scaffold can be labeled with a positron-emitting (e.g., ¹¹C, ¹⁸F) or single-photon-emitting (e.g., ¹²³I) radionuclide. The resulting radiotracer could be used in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to non-invasively map the distribution and density of the target receptor in the living brain or other organs. This is a powerful tool in both preclinical drug development and clinical neuroscience.
Affinity Probes for Target Identification: Probes can also be designed with photo-reactive groups or "click chemistry" handles. cea.frnih.gov These tools are invaluable for target deconvolution, allowing for the covalent labeling and subsequent identification of binding proteins, complementing the chemical proteomics approaches described in section 8.4. cea.fr The development of such probes is essential for validating the mechanism of action and understanding the full biological profile of the this compound scaffold. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-Cyclohexyl-4-phenethylpiperidine, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of piperidine derivatives typically involves multi-step reactions, including alkylation, cyclization, and purification. For example, analogous compounds like 1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)piperidine-4-carboxamide are synthesized using solvents such as methanol or DMF under controlled temperatures (60–80°C) . Key steps include:
- Alkylation: Introducing the cyclohexyl group via nucleophilic substitution.
- Coupling Reactions: Using coupling agents (e.g., EDC/HOBt) to attach phenethyl moieties.
- Purification: Thin-layer chromatography (TLC) or HPLC to monitor progress and ensure >95% purity .
Recommendation: Optimize solvent polarity and reaction time to minimize side products. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Q. How can researchers assess the purity and structural integrity of this compound?
Methodological Answer: Analytical techniques include:
- Chromatography: HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
- Spectroscopy:
- NMR: ¹H/¹³C NMR to confirm cyclohexyl and phenethyl substituents (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .
- MS: High-resolution mass spectrometry (HRMS) for molecular ion validation .
- Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values .
Q. How do structural modifications (e.g., halogen substitution) to the phenethyl or cyclohexyl groups affect the compound’s bioactivity?
Methodological Answer: Comparative studies on analogous compounds show that:
- Chlorophenyl Substitution: Enhances receptor binding affinity (e.g., σ-1 receptor antagonism) .
- Methoxy Groups: Increase metabolic stability but may reduce solubility .
Example: A study on (1-(4-Chlorophenyl)cyclopentyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone demonstrated that chloro-substitution improved anticancer activity by 40% compared to non-halogenated analogs .
Recommendation: Use SAR (Structure-Activity Relationship) studies with systematic substitutions, followed by in vitro assays (e.g., enzyme inhibition, cell viability).
Q. How can researchers resolve contradictions in physicochemical data (e.g., logP, solubility) across different databases?
Methodological Answer: Discrepancies often arise from measurement methods (e.g., shake-flask vs. computational). Strategies include:
- Experimental Validation: Re-measure logP via shake-flask method (octanol/water partition) .
- Computational Cross-Check: Use tools like PubChem’s XLogP3 or ChemAxon to compare predicted vs. reported values .
- Literature Review: Prioritize peer-reviewed sources (e.g., NIST Chemistry WebBook) over vendor data .
Case Study: NIST-standardized data for piperidine derivatives showed <5% deviation from experimental values, whereas vendor data varied by up to 15% .
Q. What mechanisms underlie the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer: Piperidine derivatives often act as modulators of CNS targets. For example:
- Dopamine D2 Receptor: Molecular docking studies suggest the cyclohexyl group enhances hydrophobic interactions with the receptor’s transmembrane domain .
- σ-1 Receptor: Phenethyl moieties may stabilize ligand-receptor complexes via π-π stacking .
Experimental Design:
In Silico Modeling: Use AutoDock Vina to simulate binding poses.
In Vitro Assays: Radioligand binding assays (e.g., ³H-spiperone for D2 receptors).
Mutagenesis Studies: Identify critical residues for binding via alanine scanning .
Q. How can researchers address the compound’s stability issues (e.g., hygroscopicity, photodegradation) during storage?
Methodological Answer:
Q. What computational strategies are effective for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?
Methodological Answer:
- Software Tools: SwissADME, pkCSM, or ADMET Predictor™ .
- Key Parameters:
- Absorption: High Caco-2 permeability predicted for logP >3.
- Metabolism: CYP3A4/2D6 substrate likelihood via structural alerts (e.g., piperidine ring) .
Validation: Compare in silico predictions with in vivo pharmacokinetic studies in rodent models .
Q. How can in vivo studies be designed to evaluate the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Dosing: Oral (PO) and intravenous (IV) administration to calculate bioavailability (F) .
- Toxicity Endpoints: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
- Tissue Distribution: LC-MS/MS to quantify compound levels in brain, liver, and plasma .
Ethical Compliance: Follow NIH guidelines for animal welfare and obtain IACUC approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
